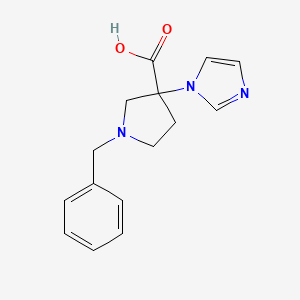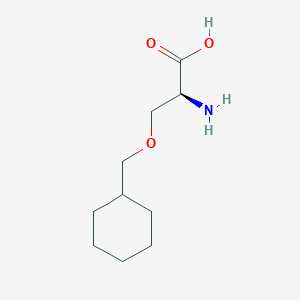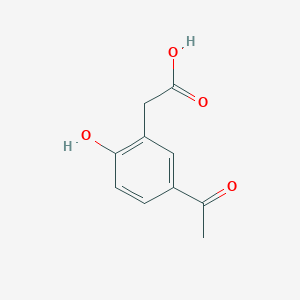
2-(5-Acetyl-2-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Acetyl-2-hydroxyphenyl)acetic acid is an organic compound with a molecular formula of C10H10O4 It is a derivative of phenylacetic acid, featuring an acetyl group and a hydroxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-hydroxyphenyl)acetic acid typically involves the acetylation of 2-hydroxyphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-hydroxyphenylacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
2-(5-Acetyl-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2-(5-Acetyl-2-oxophenyl)acetic acid.
Reduction: Formation of 2-(5-Hydroxy-2-hydroxyphenyl)acetic acid.
Substitution: Formation of esters or ethers depending on the substituent.
科学的研究の応用
2-(5-Acetyl-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(5-Acetyl-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
2-Hydroxyphenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetylphenylacetic acid: The acetyl group is positioned differently, affecting its chemical and biological properties.
2-(4-Hydroxyphenyl)acetic acid: The hydroxy group is in a different position, influencing its reactivity and interactions.
Uniqueness
2-(5-Acetyl-2-hydroxyphenyl)acetic acid is unique due to the specific positioning of the acetyl and hydroxy groups on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2-(5-acetyl-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-2-3-9(12)8(4-7)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
InChIキー |
KACLLRYCZFYWEK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


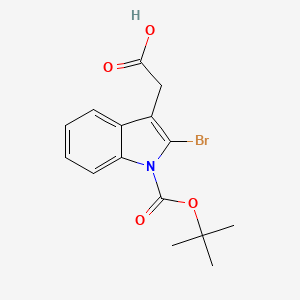
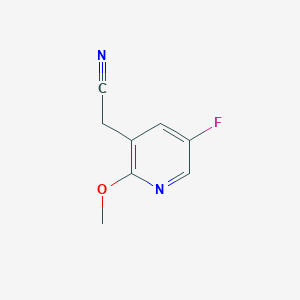
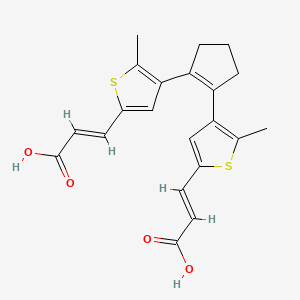
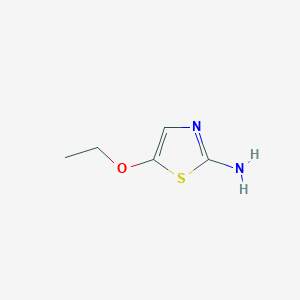
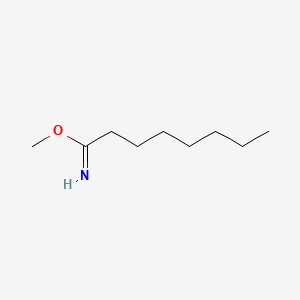

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
